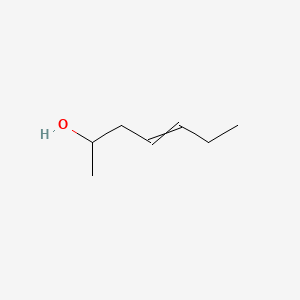

Hept-4-en-2-ol

描述

属性

CAS 编号 |

66642-85-1 |

|---|---|

分子式 |

C7H14O |

分子量 |

114.19 g/mol |

IUPAC 名称 |

hept-4-en-2-ol |

InChI |

InChI=1S/C7H14O/c1-3-4-5-6-7(2)8/h4-5,7-8H,3,6H2,1-2H3 |

InChI 键 |

KZUFTCBJDQXWOJ-UHFFFAOYSA-N |

规范 SMILES |

CCC=CCC(C)O |

产品来源 |

United States |

准备方法

Hydroboration-Oxidation Route

One established laboratory method for preparing related unsaturated alcohols involves the hydroboration-oxidation of alkynes. Although this method is more commonly reported for positional isomers such as Hept-2-en-4-ol, it can be adapted for this compound by selecting appropriate alkyne precursors.

- Starting from a heptyne isomer (e.g., 4-heptyne), hydroboration with borane (BH₃) adds across the triple bond in an anti-Markovnikov fashion.

- Subsequent oxidation with hydrogen peroxide (H₂O₂) in basic medium (NaOH) converts the organoborane intermediate to the corresponding alcohol.

This method allows regioselective installation of the hydroxyl group and double bond, though positional isomer control requires careful substrate choice.

Catalytic Hydrogenation of α,β-Unsaturated Ketones

This compound can be synthesized industrially by catalytic hydrogenation of α,β-unsaturated ketones such as Hept-4-en-2-one. This process reduces the ketone carbonyl to a secondary alcohol while preserving the alkene functionality.

- Catalysts: Palladium on carbon (Pd/C) or platinum oxide (PtO₂) are commonly used.

- Conditions: Hydrogen gas under controlled pressure and temperature.

- Selectivity: The catalyst and reaction parameters are optimized to avoid over-reduction of the alkene.

This method is scalable and widely used for producing stereochemically defined alcohols in industry.

Aldol Condensation Followed by Reduction

Another synthetic approach involves the aldol condensation of appropriate aldehydes with ketones to form α,β-unsaturated ketones, which are subsequently reduced to the corresponding unsaturated alcohols.

- Aldehydes such as heptanal undergo aldol condensation with butanone under basic catalysis (e.g., KOH) to yield α,β-unsaturated ketones.

- The intermediate ketones are then selectively hydrogenated to yield this compound.

This approach allows access to a variety of substituted unsaturated alcohols with good yields (typically 70–90%) and stereochemical control.

Reaction Conditions and Optimization

Reaction Parameters for Hydroboration-Oxidation

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Borane source | BH₃·THF or BH₃·SMe₂ | Stoichiometric amounts, inert atmosphere |

| Temperature | 0–25 °C | Controlled to avoid side reactions |

| Oxidant | H₂O₂ (30%) in NaOH (aq) | Mild basic conditions |

| Reaction time | 1–4 hours | Monitored by TLC or GC-MS |

| Solvent | Tetrahydrofuran (THF) | Dry and oxygen-free |

Catalytic Hydrogenation Conditions

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Catalyst | Pd/C (5–10%) or PtO₂ | High surface area catalyst |

| Hydrogen pressure | 1–5 atm | Adjusted to control reaction rate |

| Temperature | 25–60 °C | Elevated temperature may increase rate |

| Solvent | Ethanol, methanol, or ethyl acetate | Solvent choice affects selectivity |

| Reaction time | 2–12 hours | Monitored by GC-MS or NMR |

Aldol Condensation and Dehydration

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Catalyst | KOH or NaOH (base) | 10–20 mol% |

| Temperature | 50–80 °C | Promotes condensation and dehydration |

| Solvent | Toluene or ethanol | Azeotropic removal of water aids dehydration |

| Dehydration agent | p-Toluenesulfonic acid (acid) | Alternative to thermal dehydration |

| Reaction time | 4–8 hours | Purification by flash chromatography |

Analytical Characterization

Spectroscopic Techniques

- Gas Chromatography-Mass Spectrometry (GC-MS): Used to confirm purity and detect volatile impurities.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR provide structural and stereochemical information.

- Infrared (IR) Spectroscopy: Confirms presence of hydroxyl (-OH) stretch (~3200–3600 cm⁻¹) and alkene (C=C) stretch (~1640 cm⁻¹).

- Chiral Chromatography: Used for enantiomeric excess determination when stereochemistry is relevant.

Retention Indices for GC Analysis

| Column Type | Stationary Phase | Retention Index (RI) | Reference |

|---|---|---|---|

| Capillary | DB-5 | 888 | Boulanger, Chassagne, et al., 1999 |

| Capillary | DB-Wax | 1302 | Miranda, Nogueira, et al., 2001 |

These data assist in confirming compound identity and purity.

Summary Table of Preparation Methods

| Method | Starting Material(s) | Key Reagents/Catalysts | Advantages | Limitations |

|---|---|---|---|---|

| Hydroboration-Oxidation | Hept-4-yne or isomers | BH₃, H₂O₂, NaOH | Regioselective, mild conditions | Requires alkyne precursor |

| Catalytic Hydrogenation | Hept-4-en-2-one | Pd/C or PtO₂, H₂ | Scalable, stereoselective | Risk of over-reduction |

| Aldol Condensation + Reduction | Heptanal + butanone | KOH, p-Toluenesulfonic acid, Pd/C | High yield, versatile | Multi-step, purification needed |

Research Findings and Optimization Strategies

- Stereochemical Control: Combining chiral chromatography and computational methods (DFT) helps resolve stereoisomer configurations and optimize enantiomeric purity.

- Yield Optimization: Fractional factorial experimental designs have been used to optimize reaction parameters such as temperature, catalyst loading, and solvent ratios to maximize yield and minimize side products.

- Purity Verification: Complementary use of GC-MS, NMR, and IR spectroscopy ensures structural integrity and purity, critical for reproducibility in research and industrial applications.

- Industrial Scalability: Catalytic hydrogenation is preferred for large-scale production due to operational simplicity and catalyst recyclability.

化学反应分析

Palladium-Catalyzed Addition Reactions

Hept-4-en-2-ol participates in palladium-catalyzed oxidative Heck reactions, where its stereochemistry significantly influences reaction outcomes. Key findings include:

Table 1: Reactivity and Selectivity of (E)- and (Z)-Hept-4-en-2-ol Isomers

| Isomer | Yield (%) | Enantiomeric Ratio (er) | Site Selectivity (γ:β) |

|---|---|---|---|

| (E) | 58 | 90:10 | 5:1 |

| (Z) | 79 | 96:4 | 20:1 |

Key Observations :

-

The (Z)-isomer exhibits higher enantioselectivity (96:4 er) and site selectivity (20:1 γ:β) compared to the (E)-isomer (90:10 er, 5:1 γ:β) .

-

Despite the (Z)-isomer’s inherently higher steric strain, computational studies reveal that transition-state stabilization via ligand-substrate interactions enhances its reactivity .

Reaction Pathway

The palladium-catalyzed reaction proceeds through:

-

Alkene Coordination : Rapid equilibrium between substrate isomers and Pd(II) complexes.

-

Aryl Addition : Enantioselectivity is determined by steric interactions between the substrate’s alkyl chain and the catalyst’s tert-butyl group .

-

Chain Walking : Repetitive β-hydride elimination and reinsertion steps enable regiochemical control .

Ligand Effects

-

Bis-sulfoxide ligands promote high stereochemical fidelity by minimizing Pd–H isomerization .

-

Steric bulk in ligands (e.g., tert-butyl groups) destabilizes unfavorable transition states, enhancing selectivity .

Table 2: Reaction Outcomes for this compound vs. Similar Alcohols

| Compound | Key Feature | Selectivity Trend |

|---|---|---|

| This compound | Homoallylic alcohol | High γ-selectivity (Z > E) |

| Hept-5-en-2-ol | Remote double bond | Reduced site selectivity |

| Cyclohexenol derivatives | Rigid framework | Enhanced er (>99:1) |

Note : The homoallylic alcohol structure in this compound enables unique stereoelectronic effects absent in analogues with distal double bonds .

Limitations and Challenges

科学研究应用

(E)-Hept-4-en-2-ol has several applications in scientific research:

Chemistry: Used as a starting material for the synthesis of more complex organic compounds.

Biology: Studied for its potential pheromonal activity in insects.

Medicine: Investigated for its antimicrobial properties and potential use in pharmaceuticals.

Industry: Employed in the fragrance industry due to its pleasant aroma.

作用机制

The mechanism of action of (E)-Hept-4-en-2-ol involves its interaction with various molecular targets. In biological systems, it may interact with olfactory receptors, leading to its perception as a fragrance. Its antimicrobial activity is likely due to its ability to disrupt microbial cell membranes, leading to cell lysis and death.

相似化合物的比较

Stereoisomer: (Z)-Hept-4-en-2-ol

The Z (cis) isomer of Hept-4-en-2-ol shares the same molecular formula but differs in stereochemistry at the double bond.

| Property | (E)-Hept-4-en-2-ol | (Z)-Hept-4-en-2-ol |

|---|---|---|

| Boiling Point | 178.73°C | Not reported |

| Polar Surface Area | 20.2 Ų | Likely similar |

| Biological Role | Pheromone in insects | Pheromone in Eriocrania spp. |

Key Differences :

- The E isomer typically has a higher boiling point due to reduced steric hindrance and better molecular packing .

- In biological systems, stereochemistry dictates receptor specificity. For example, (2R,4Z)-hept-4-en-2-ol acts as a sex pheromone in Eriocrania cicatricella, while the E isomer is linked to aggregation behaviors in other species .

Positional Isomer: 4-Hepten-1-ol

4-Hepten-1-ol (CAS: 20851-55-2) has the hydroxyl group at the first carbon instead of the second.

| Property | This compound | 4-Hepten-1-ol |

|---|---|---|

| Molecular Formula | C₇H₁₄O | C₇H₁₄O |

| Molecular Weight | 114.19 g/mol | 114.19 g/mol |

| Boiling Point | 178.73°C | Not reported |

| Hydrogen Bonding | 1 donor, 1 acceptor | Similar |

Key Differences :

Branched Analog: (E)-6-Methylhept-4-en-1-ol

This compound (CAS: 855901-81-4) introduces a methyl branch at C6 and shifts the hydroxyl to C1.

| Property | This compound | (E)-6-Methylhept-4-en-1-ol |

|---|---|---|

| Molecular Formula | C₇H₁₄O | C₈H₁₆O |

| Molecular Weight | 114.19 g/mol | 128.21 g/mol |

| Biological Role | Pheromone | Aggregation pheromone in beetles |

Key Differences :

Functional Analog: 2-Hepten-4-ol

2-Hepten-4-ol (CAS: N/A) relocates the double bond to C2 and hydroxyl to C4.

| Property | This compound | 2-Hepten-4-ol |

|---|---|---|

| Double Bond Position | C4 | C2 |

| Hydroxyl Position | C2 | C4 |

| Refractive Index | 1.4339 | 1.4362 |

Key Differences :

- The conjugated system in 2-Hepten-4-ol (C2 double bond and C4 hydroxyl) may increase resonance stabilization, altering UV absorption and reactivity in oxidation reactions .

生物活性

Hept-4-en-2-ol, a seven-carbon chain alcohol with a double bond, has garnered attention for its diverse biological activities. This article explores its antimicrobial properties, potential pheromonal activity, and implications in the fragrance industry, supported by various research findings.

Chemical Structure and Properties

This compound (C7H14O) is characterized by a hydroxyl group (-OH) attached to the second carbon of a heptene chain. Its structure can be represented as follows:

This compound's unique structure contributes to its reactivity and interaction with biological systems.

Antimicrobial Activity

Mechanism of Action

this compound exhibits significant antimicrobial properties. Research indicates that its mechanism involves disrupting microbial cell membranes, leading to cell lysis and death. This disruption is primarily due to the compound's hydrophobic nature, which allows it to integrate into lipid bilayers of microbial cells.

Case Studies

- Gram-positive Bacteria : Studies have shown that this compound demonstrates effective antibacterial activity against various Gram-positive pathogens. Minimum inhibitory concentrations (MICs) reported are as low as 0.39 μg/mL for structurally similar compounds, suggesting potential efficacy in treating infections caused by resistant strains .

- Fungal Inhibition : Research also highlights its antifungal properties, indicating effectiveness against common fungal pathogens, which could be beneficial in agricultural settings.

Pheromonal Activity

This compound has been studied for its potential role as a pheromone in insects. Its olfactory properties may influence mating behaviors and territoriality among certain species. The compound's interaction with olfactory receptors suggests it could be used in pest control strategies through the manipulation of insect behavior.

Applications in the Fragrance Industry

Due to its pleasant aroma, this compound is utilized in the fragrance industry. It is often incorporated into perfumes and scented products, providing a fresh and fruity note. The compound's volatility and stability make it an attractive option for various formulations.

Summary of Biological Activities

常见问题

Q. What green chemistry approaches minimize waste in this compound production?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。